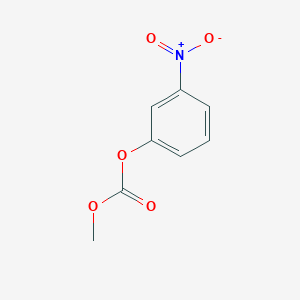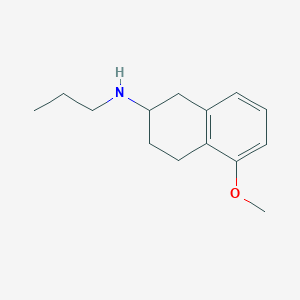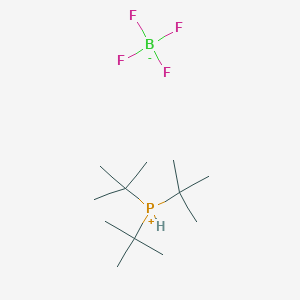
Tri-tert-butylphosphonium tetrafluoroborate
Vue d'ensemble
Description
Tri-tert-butylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C12H28BF4P and a molecular weight of 290.13. It is a white powder that is widely available and used as a ligand precursor for palladium-catalyzed cross-coupling reactions. The compound is soluble in methylene chloride and chloroform, slightly soluble in THF, and insoluble in hexane, toluene, and water .
Synthesis Analysis
The synthesis of tri-tert-butylphosphonium tetrafluoroborate involves the addition of HBF4 to a solution of tri-tert-butylphosphine in methylene chloride. After the addition, the organic layer is separated, and the solvent is removed to yield analytically pure tri-tert-butylphosphonium tetrafluoroborate. The purity of the reagent can be analyzed by NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of related compounds, such as tetra-tert-butyldiphosphine, has been determined using electron diffraction and X-ray diffraction. These studies reveal that the P-P bond is relatively long and that there are large deformations within the tert-butyl groups due to steric hindrance . Although not directly related to tri-tert-butylphosphonium tetrafluoroborate, these findings provide insight into the structural preferences of sterically crowded phosphorus compounds.
Chemical Reactions Analysis
Tri-tert-butylphosphonium salts, including those similar to tri-tert-butylphosphonium tetrafluoroborate, have been shown to participate in various chemical reactions. For instance, tri-tert-butylphosphin reacts with element(IVb)-tetrachlorides to form tri-tert-butylchlorophosphonium salts . Additionally, tri-tert-butylphosphatetrahedrane can act as a synthon for isomeric tri-tert-butylphosphacyclobutadiene, which can undergo dimerization and cycloaddition reactions .
Physical and Chemical Properties Analysis
Tri-tert-butylphosphonium tetrafluoroborate decomposes at a melting point of 261°C. It is stable as a solid and in solution, requiring no special handling. However, protection from oxygen is necessary in the presence of base to prevent the formation of the highly air-sensitive tri-tert-butylphosphine . The compound's 1H NMR and 31P{1H} NMR spectra have been reported, providing additional information on its chemical environment .
Applications De Recherche Scientifique
Application 1: Palladium-Catalyzed Enantioselective Alfa-Arylation of N-boc-pyrrolidine
- Summary of the Application : Tri-tert-butylphosphonium tetrafluoroborate is used as a ligand in the palladium-catalyzed enantioselective alfa-arylation of N-boc-pyrrolidine . This reaction is important in the synthesis of complex organic molecules.
Application 2: Suzuki Cross-Coupling Reactions
- Summary of the Application : Tri-tert-butylphosphonium tetrafluoroborate is used with a palladium (0)-15-membered, triolefinic, macrocyle in Suzuki cross-coupling reactions of aryl bromides and chlorides . The Suzuki cross-coupling reaction is a type of chemical reaction, where an organoboron compound is coupled with an organic halide in the presence of a base and a palladium catalyst.
Application 3: Heck Coupling of Vinyl Tosylates with Olefins
- Summary of the Application : Tri-tert-butylphosphonium tetrafluoroborate is used in the Heck coupling of non-activated vinyl tosylates with electron-deficient olefins . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.
Application 4: Buchwald-Hartwig Amination
Orientations Futures
Tri-tert-butylphosphonium tetrafluoroborate is used in the synthesis of a novel organic dye with fluorenone as conjugation bridge which is used in dye sensitized solar cells . It is also used in the copper (ii)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions to synthesize diverse indole-3-carboxylic esters .
Propriétés
IUPAC Name |
tritert-butylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370410 | |
| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-tert-butylphosphonium tetrafluoroborate | |
CAS RN |
131274-22-1 | |
| Record name | Tri-tert-butylphosphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-tert-butylphosphine tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



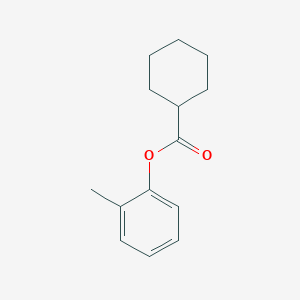
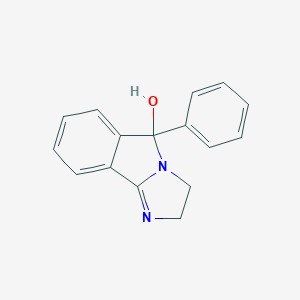
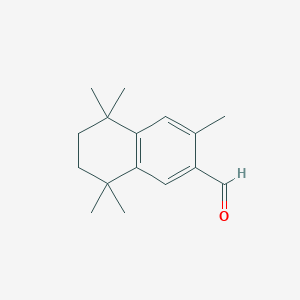
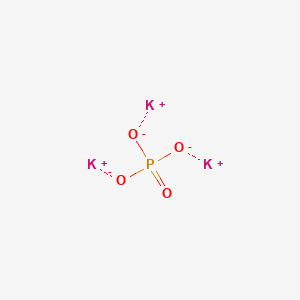
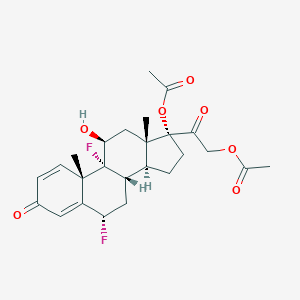
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)
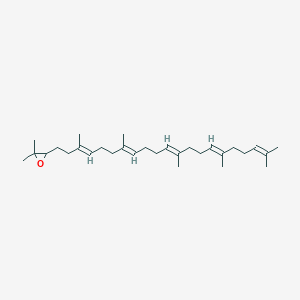
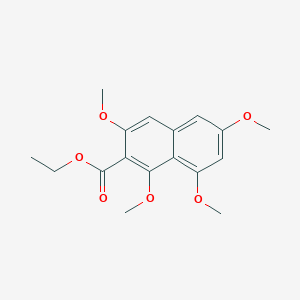
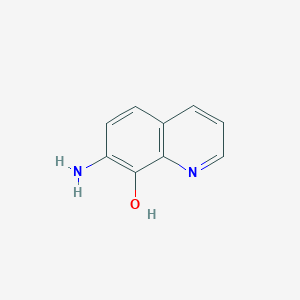
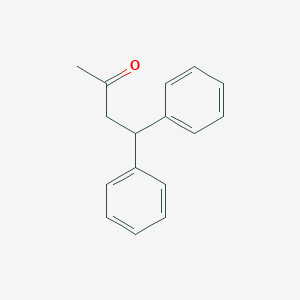
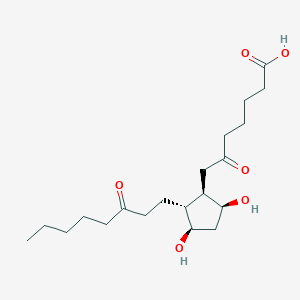
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
